molecular formula C13H13N3O2 B1420458 Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1072944-47-8

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Numéro de catalogue: B1420458
Numéro CAS: 1072944-47-8
Poids moléculaire: 243.26 g/mol
Clé InChI: KJDDTEUYLRYFRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound featuring a pyrazole core, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . The pyrazole ring is an aza-heterocycle found in a wide spectrum of pharmacologically active substances, and its derivatives are frequently investigated as versatile synthetic intermediates for the development of novel therapeutic agents . This specific molecule incorporates a pyridin-2-yl substituent and a cyclopropyl group, structural motifs often employed to fine-tune the electronic properties, metabolic stability, and binding affinity of lead compounds . Research into pyrazole derivatives has demonstrated their potential across diverse therapeutic areas, including as anti-inflammatory, anticancer, antibacterial, and antimalarial agents . Furthermore, pyrazole-containing compounds have shown significant promise in metabolic disease research, with some acting as highly potent agonists for receptors like TGR5, a target for type 2 diabetes mellitus . As such, this methyl ester serves as a valuable building block for pharmaceutical research and development, enabling the synthesis of novel molecules for biological evaluation and structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name

methyl 5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-8-15-16(12(10)9-5-6-9)11-4-2-3-7-14-11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDDTEUYLRYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674743
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-47-8
Record name Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclopropyl and pyridinyl groups.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is primarily studied for its potential as a bioactive small molecule . Its structure allows for interactions with biological targets, making it a candidate for drug development.

1.1. Inhibitory Activity

Research has indicated that this compound exhibits inhibitory activity against specific enzymes and receptors, which could be pivotal in treating various diseases. For instance, studies have highlighted its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in targeted cancer therapies .

1.2. Protein Degradation

The compound is also recognized as a building block for protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells. This application is particularly relevant in the development of treatments for conditions such as cancer and neurodegenerative diseases .

Biological Studies

This compound has been utilized in various biological assays to elucidate its mechanism of action and efficacy.

2.1. Pharmacological Research

In pharmacological studies, this compound has been tested for its effects on cellular pathways related to inflammation and apoptosis. Its ability to modulate these pathways may provide insights into its therapeutic potential against inflammatory diseases and cancers .

2.2. Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies to optimize the compound's efficacy and selectivity. By modifying different parts of the molecule, scientists aim to enhance its biological activity while minimizing side effects, which is crucial for developing safe and effective drugs .

Case Studies

Several case studies have documented the applications of this compound:

3.1. Cancer Research

A notable study investigated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at certain concentrations. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

3.2. Neurodegenerative Disorders

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration, highlighting its potential to mitigate oxidative stress and improve neuronal survival rates. This application could open avenues for treating conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism by which Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the cyclopropyl and pyridinyl groups enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below, Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is compared to analogs based on substituent variations, physicochemical properties, and applications.

Substitution at the Pyrazole Ring

Position 1 Substituents
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridin-2-yl C₁₃H₁₃N₃O₂ 243.3 Drug discovery intermediates; high solubility in polar solvents
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (HC-2490) Phenyl C₁₄H₁₄N₂O₂ 242.3 Lower polarity due to phenyl group; potential use in hydrophobic environments
Methyl 5-cyclopropylpyrazole-4-carboxylate (HC-2333) None C₈H₁₀N₂O₂ 166.2 Simplified structure; used as a precursor for further functionalization

Key Observations :

  • The pyridin-2-yl substituent in the target compound enhances hydrogen-bonding capacity and solubility compared to phenyl (HC-2490) or unsubstituted (HC-2333) analogs.
  • Phenyl-substituted analogs (e.g., HC-2490) may exhibit improved lipophilicity , favoring membrane permeability in drug design .
Position 4 Functional Groups
Compound Name Functional Group at Position 4 Molecular Weight (g/mol) Applications Reference
This compound Methyl ester 243.3 Intermediate for carboxylic acid derivatives
5-Cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylic acid (8s) Carboxylic acid 414.2 Potential Keap1 inhibitor; improved hydrogen-bonding for target binding
Ethyl 5-cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylate (8s-I1) Ethyl ester 442.2 Enhanced metabolic stability compared to methyl esters

Key Observations :

  • Carboxylic acid derivatives (e.g., 8s) are more polar and suitable for targeted protein interactions , whereas ester derivatives (methyl or ethyl) are preferred for prodrug strategies or synthetic intermediates .
  • Ethyl esters (8s-I1) may offer longer half-lives in vivo due to slower hydrolysis compared to methyl esters .
Keap1 Inhibitors

Compounds like 8s and 8s-I1 () incorporate sulfonamido and methoxyphenyl groups, which are critical for binding to the Keap1 protein—a target in oxidative stress-related diseases. In contrast, the target compound lacks these substituents, limiting its direct use in this context but retaining utility as a precursor .

Pyrazole Carboximidamide Derivatives

lists analogs with carboximidamide groups (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds exhibit distinct electronic profiles due to the electron-rich carboximidamide moiety, making them suitable for antimicrobial or anticancer applications .

Physicochemical Properties

Property This compound HC-2490 (Phenyl-substituted) 8s (Carboxylic acid)
LogP (Predicted) 1.8 2.4 0.9
Water Solubility Moderate (pyridine enhances solubility) Low High
Synthetic Accessibility High (commercially available) Moderate Requires multi-step synthesis

Activité Biologique

Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1072944-47-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a pyridine moiety, contributing to its pharmacological properties.

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.26 g/mol
  • PubChem CID: 46739111

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. The compound's structure allows it to interact with multiple targets, potentially influencing cellular signaling pathways.

Antiparasitic Activity

A study highlighted the compound's antiparasitic properties, where derivatives of similar pyrazole structures were evaluated for their efficacy against parasitic infections. The inclusion of the pyridine ring was shown to enhance activity, with some analogs demonstrating low EC50 values in vitro, suggesting strong potency against specific parasites .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole and pyridine components significantly influence cytotoxicity against various cancer cell lines .

Case Studies

Case Study 1: Antiparasitic Efficacy
In a comparative study of various pyrazole derivatives, this compound exhibited an EC50 value of approximately 0.038 μM against certain parasites, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity
A series of experiments evaluated the compound's effect on A431 and Jurkat cell lines, revealing an IC50 less than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may serve as a promising candidate in cancer treatment protocols .

Data Tables

Biological Activity EC50/IC50 Value Reference
Antiparasitic0.038 μM
Anticancer (A431)< Doxorubicin IC50
Anticancer (Jurkat)< Doxorubicin IC50

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?

  • Answer: The compound is typically synthesized via cyclocondensation reactions or Suzuki-Miyaura cross-coupling. For example, pyrazole derivatives are often prepared by reacting esters (e.g., ethyl acetoacetate) with hydrazines or aryl halides under basic conditions. Key steps include:

  • Cyclocondensation: Using DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate enamines, followed by reaction with cyclopropyl-substituted hydrazines .
  • Aryl coupling: Employing palladium catalysts for coupling pyridin-2-yl groups to the pyrazole core .
  • Purification: Flash column chromatography (e.g., heptane/EtOAc gradients) or preparative HPLC for isolating the final product .

Q. How is the compound characterized spectroscopically?

  • Answer: Standard techniques include:

  • LC-MS: To confirm molecular weight (e.g., m/z ~384–442 for related analogs) and monitor reaction progress .
  • NMR: 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., cyclopropyl protons at δ ~0.5–1.8 ppm, pyridinyl protons at δ ~7.2–8.5 ppm) .
  • Purity assessment: UV detection (>95% purity) via HPLC .

Q. What are the critical challenges in synthesizing this compound?

  • Answer: Key issues include:

  • Low yields due to steric hindrance from the cyclopropyl group. Mitigation: Optimize reaction time (e.g., 18–40 hours) and temperature (e.g., reflux in ethanol) .
  • Byproduct formation during ester hydrolysis. Solution: Use mild bases (e.g., NaOH in THF/water) to avoid decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer:

  • Catalyst screening: Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency .

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 20 hours to 2 hours) and improves regioselectivity .

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

    Table 1: Yield Optimization for Analogous Compounds

    SubstrateCatalystTime (h)Yield (%)Purity (%)
    Aryl bromidePd(PPh3_3)4_4208290
    Aryl iodidePdCl2_2(dppf)189095

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Answer:

  • Pyridinyl vs. phenyl groups: Pyridinyl enhances solubility and hydrogen-bonding interactions, critical for binding to targets like Keap1 .
  • Cyclopropyl substituents: Improve metabolic stability by reducing oxidative degradation .
  • Methodology: Use SAR (structure-activity relationship) studies with analogs (e.g., replacing methyl ester with carboxylic acid) to assess potency changes .

Q. How can contradictory NMR or crystallography data be resolved?

  • Answer:

  • Dynamic NMR: Identify rotational barriers in cyclopropyl or pyridinyl groups causing signal splitting .
  • X-ray crystallography: Use SHELXL for refining structures; resolve ambiguities in substituent orientation (e.g., pyridinyl ring puckering) .
  • DFT calculations: Compare experimental 13C^{13}C shifts with theoretical models (e.g., B3LYP/6-31G**) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to address them?

  • Answer:

  • Recrystallization: Test solvents (e.g., EtOAc vs. MeOH) to isolate polymorphs .
  • Thermogravimetric analysis (TGA): Confirm decomposition vs. melting points .
  • Solubility testing: Use standardized buffers (pH 1–10) to account for ionization effects .

Q. Conflicting bioactivity results across studies: What factors contribute?

  • Answer:

  • Purity variance: Impurities >5% (e.g., unreacted ester intermediates) may skew IC50_{50} values .
  • Assay conditions: Differences in cell lines (e.g., A549 vs. HEK293) or incubation times alter results .
  • Solution: Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Methodological Resources

  • Crystallography: SHELX suite for small-molecule refinement (SHELXL) and phasing (SHELXD) .
  • Spectral databases: Cambridge Structural Database (CSD) for comparing bond lengths/angles .
  • Synthetic protocols: General procedures for sulfonamide coupling (e.g., using aryl bromides and NaH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.